beta-L-fucose 1-phosphate

Vue d'ensemble

Description

Beta-L-fucose 1-phosphate is a small molecule with the molecular formula C6H13O8P . It is also known by other names such as 6-Deoxy-1-O-phosphono-β-L-galactopyranose . It is a key metabolite in human-gut microbiome interactions .

Synthesis Analysis

Beta-L-fucose 1-phosphate is synthesized by the enzyme GTP fucose pyrophosphorylase (GFPP), which is involved in the formation of the nucleotide-sugar GDP-beta-L-fucose and other fucosylation donor substrates .

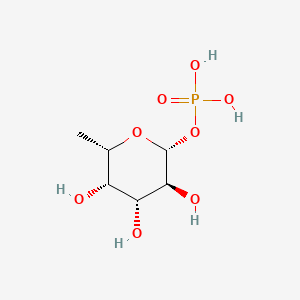

Molecular Structure Analysis

The molecular structure of beta-L-fucose 1-phosphate consists of 6 carbon atoms, 13 hydrogen atoms, 8 oxygen atoms, and 1 phosphorus atom . The structure is characterized by 5 defined stereocentres .

Chemical Reactions Analysis

Beta-L-fucose 1-phosphate is a substrate and product to identify, differentiate and characterize GTP fucose pyrophosphorylase (GFPP) involved in the formation of the nucleotide-sugar GDP-beta-L-fucose and other fucosylation donor substrates .

Physical And Chemical Properties Analysis

Beta-L-fucose 1-phosphate has a density of 1.8±0.1 g/cm3, a boiling point of 519.4±60.0 °C at 760 mmHg, and a flash point of 267.9±32.9 °C . It has 8 hydrogen bond acceptors, 5 hydrogen bond donors, and 2 freely rotating bonds . It is soluble in water at 50 mg/mL .

Applications De Recherche Scientifique

Biochemistry

- Summary of the Application : Beta-L-fucose 1-phosphate plays a crucial role in the biosynthesis of GDP-beta-L-fucose, a fucosyl donor for fucosylated glycans decorating glycoproteins . This process is significant in cell signaling events related to inflammation, fertilization, development, tumor metastasis, and programmed cell death .

- Methods of Application : Two pathways exist for the biosynthesis of GDP-fucose. The major pathway converts GDP-alpha-D-mannose to GDP-beta-L-fucose via three enzymatic reactions. The alternative salvage pathway yields GDP-fucose derived directly from fucose . This route utilizes fucose first transported into the cytosol from an extracellular origin or fucose that is liberated from fucosylated glycans in the lysosome and then transported into the cytosol . Two enzymes participate in the salvage pathway; fucose kinase and Fucose-1-phosphate guanylyltransferase (FPGT) with beta-L-fucose 1-phosphate as the metabolic intermediate .

- Results or Outcomes : The newly synthesized GDP-fucose is then transported into the Golgi lumen where it is used by various fucosyltransferases to generate fucosylated glycans finally decorating glycoproteins and glycolipids .

Microbiology

- Summary of the Application : Beta-L-fucose 1-phosphate is used in the development of a fluorescent inducible system for free fucose quantification in Escherichia coli . This is important for understanding the bacterial consumption of fucose and fucosylated human milk oligosaccharides (HMOs), which is critical in the gut microbiome assembly of infants .

- Methods of Application : A molecular quantification method of free fucose was developed using fluorescent Escherichia coli . Low- and high-copy plasmids were evaluated with and without the transcription factor fucR and its respective fucose-inducible promoter controlling the reporter gene sfGFP .

- Results or Outcomes : E. coli BL21 transformed with a high copy plasmid containing pFuc and fucR displayed a high resolution across increasing fucose concentrations and high fluorescence/OD values after 18 hours . The biosensor was specific against other monosaccharides and showed a linear response in the 0–45 mM range .

Glycan Fucosylation Research

- Summary of the Application : Beta-L-fucose 1-phosphate is used as both a substrate and product to identify, differentiate, and characterize GTP fucose pyrophosphorylase(s) (GFPP; fucose-1-phosphate guanylyltransferases) involved in the formation of the nucleotide-sugar GDP-beta-L-fucose and other fucosylation donor substrates .

- Methods of Application : Beta-L-fucose 1-phosphate may be used to generate new fucosylation donor substrates for use in glycan fucosylation research .

- Results or Outcomes : This application helps in understanding the process of fucosylation and its role in various biological processes .

Human-Gut Microbiome Interactions

- Summary of the Application : Beta-L-fucose 1-phosphate is involved in human-gut microbiome interactions . It is continuously synthesized by humans in the form of fucosylated glycans and fucosyl-oligosaccharides and delivered into the gut throughout their lifetime .

- Methods of Application : Gut microorganisms metabolize L-fucose and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules .

- Results or Outcomes : The large amounts of short-chain fatty acids produced during microbial L-fucose metabolism are used by epithelial cells to recover most of the energy used up during L-fucose synthesis .

Identification and Characterization of GTP Fucose Pyrophosphorylase

- Summary of the Application : Beta-L-fucose 1-phosphate is suitable as both a substrate and product to identify, differentiate, and characterize GTP fucose pyrophosphorylase(s) (GFPP; fucose-1-phosphate guanylyltransferases) involved in the formation of the nucleotide-sugar GDP-beta-L-fucose and other fucosylation donor substrates .

- Methods of Application : This compound may be used to generate new fucosylation donor substrates for use in glycan fucosylation research .

- Results or Outcomes : This application helps in understanding the process of fucosylation and its role in various biological processes .

Cancer Research

- Summary of the Application : Fucosylation, a post-translational modification of glycans, proteins, and lipids, plays a pivotal role in many biological and pathological processes in eukaryotic organisms, including tissue development, angiogenesis, fertilization, cell adhesion, inflammation, and tumor metastasis . Beta-L-fucose 1-phosphate is involved in the fucosylation process.

- Methods of Application : The fucosylation of cell membrane receptors and proteins, including EGFR, TGFβ, Notch, E-cadherin, integrins, and selectin ligands, has been reported to influence their ligand binding, dimerization, and signaling capacities .

- Results or Outcomes : Post-transitional modifications, including fucosylation, represent an important regulatory layer that is subject to perturbation during carcinogenesis and tumor progression .

Orientations Futures

Propriétés

IUPAC Name |

[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVXQARCLQPGIR-SXUWKVJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310005 | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

beta-L-fucose 1-phosphate | |

CAS RN |

16562-59-7, 28553-11-9 | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fucopyranosyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Benz[de]anthracen-7-one, 3-chloro-](/img/structure/B1607244.png)

![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)

![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)